ethyl 6-(4-methoxyphenyl)-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate
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Overview
Description
Ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate is a complex heterocyclic compound. This compound is notable for its unique structure, which combines multiple fused rings, including pyridine, thiophene, and pyrimidine moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
Ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4’‘,3’‘:4’,5’]thieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate is unique due to its multi-fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H20N4O4S2 |
---|---|
Molecular Weight |
456.5g/mol |
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-9-oxo-4,17-dithia-2,7,8,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraene-14-carboxylate |
InChI |
InChI=1S/C21H20N4O4S2/c1-3-29-21(27)24-9-8-14-16(10-24)31-18-17(14)19(26)25-20(22-18)30-11-15(23-25)12-4-6-13(28-2)7-5-12/h4-7H,3,8-11H2,1-2H3 |
InChI Key |
JMUWVQXMUNHEQY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)SCC(=N4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N4C(=N3)SCC(=N4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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